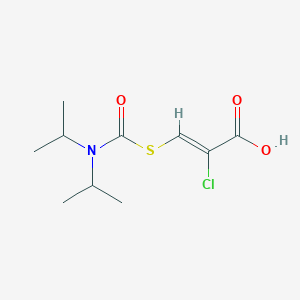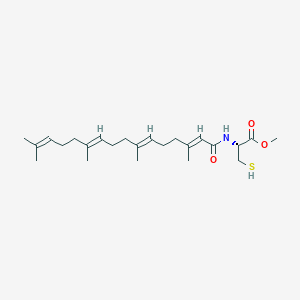
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid, also known as DICA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. DICA is of particular interest in the field of medicinal chemistry, as it has been shown to possess a range of biological activities that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This inhibition can lead to increased levels of the neurotransmitter acetylcholine, which can have a range of physiological effects.
Biochemische Und Physiologische Effekte
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been shown to have a range of biochemical and physiological effects, including antitumor, antifungal, and antibacterial activities. It has also been shown to inhibit enzymes such as acetylcholinesterase and tyrosinase, which play important roles in various biological processes. Additionally, 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been investigated for its potential as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid in lab experiments is its versatility, as it has been shown to exhibit a range of biological activities. Additionally, its synthetic nature allows for precise control over its chemical properties, which can be useful in drug development. However, one limitation of using 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid in lab experiments is its potential toxicity, as it has been shown to be cytotoxic to certain cell lines at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid. For example, further studies could be conducted to elucidate its mechanism of action and identify additional biological targets. Additionally, 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid could be investigated for its potential as a therapeutic agent in various disease states, such as cancer or Alzheimer's disease. Finally, research could be conducted to optimize the synthesis of 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid and develop more efficient methods for its production.
Synthesemethoden
The synthesis of 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid involves the reaction of 2-chloroacrylic acid with diisopropylcarbamothioyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit antitumor, antifungal, and antibacterial activities, as well as inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase. 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has also been investigated for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent.
Eigenschaften
CAS-Nummer |
139265-93-3 |
|---|---|
Produktname |
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid |
Molekularformel |
C10H16ClNO3S |
Molekulargewicht |
265.76 g/mol |
IUPAC-Name |
(Z)-2-chloro-3-[di(propan-2-yl)carbamoylsulfanyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H16ClNO3S/c1-6(2)12(7(3)4)10(15)16-5-8(11)9(13)14/h5-7H,1-4H3,(H,13,14)/b8-5- |
InChI-Schlüssel |
XRLSWIBCEPJNHC-YVMONPNESA-N |
Isomerische SMILES |
CC(C)N(C(C)C)C(=O)S/C=C(/C(=O)O)\Cl |
SMILES |
CC(C)N(C(C)C)C(=O)SC=C(C(=O)O)Cl |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)SC=C(C(=O)O)Cl |
Synonyme |
3-(N,N-diisopropylcarbamothioyl)-2-chloroacrylic acid DIPCAT-chloroacrylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)

![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)


![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)

![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)